molecular formula C11H8N4O B3055194 9-phenyl-3H-purin-6-one CAS No. 6334-42-5

9-phenyl-3H-purin-6-one

Cat. No.: B3055194
CAS No.: 6334-42-5
M. Wt: 212.21
InChI Key: HXOKFCNYKJYTEM-UHFFFAOYSA-N
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Description

9-phenyl-3H-purin-6-one: is a heterocyclic compound that belongs to the purine family. It has a molecular formula of C11H8N4O and a molecular weight of 212.21 g/mol . The structure of this compound includes a purine ring system substituted with a phenyl group at the 9th position. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 9-phenyl-3H-purin-6-one can be achieved through various methods. One common approach involves the reaction of 5-amino-1,3-dimethyl-1H-imidazole-4-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H3PMo12O40 and H5PV2Mo10O40 . The reaction conditions typically involve mild temperatures and simple operations, resulting in good yields.

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

9-phenyl-3H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine N-oxides, while substitution reactions can yield various N-substituted purine derivatives .

Scientific Research Applications

9-phenyl-3H-purin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-phenyl-3H-purin-6-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key enzymes in the folate pathway . This inhibition can result in the disruption of DNA synthesis and cell proliferation, making it a potential anticancer agent .

Properties

IUPAC Name

9-phenyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h1-7H,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOKFCNYKJYTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282515
Record name 9-phenyl-3H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6334-42-5
Record name NSC26292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-phenyl-3H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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